molecular formula C2H2S2 B14647121 2,4-Dithiabicyclo[1.1.0]butane CAS No. 51616-76-3

2,4-Dithiabicyclo[1.1.0]butane

Cat. No.: B14647121
CAS No.: 51616-76-3
M. Wt: 90.17 g/mol
InChI Key: FDXIEOKTRJUELP-UHFFFAOYSA-N
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Description

2,4-Dithiabicyclo[1.1.0]butane is a strained bicyclic compound containing two sulfur atoms at positions 2 and 4 within the bicyclo[1.1.0]butane framework. The introduction of sulfur atoms likely increases ring strain and alters reactivity due to sulfur’s larger atomic radius and lower electronegativity compared to carbon, nitrogen, or phosphorus .

Properties

CAS No.

51616-76-3

Molecular Formula

C2H2S2

Molecular Weight

90.17 g/mol

IUPAC Name

2,4-dithiabicyclo[1.1.0]butane

InChI

InChI=1S/C2H2S2/c3-1-2(3)4-1/h1-2H

InChI Key

FDXIEOKTRJUELP-UHFFFAOYSA-N

Canonical SMILES

C12C(S1)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dithiabicyclo[1.1.0]butane typically involves the formation of the strained bicyclic ring system through cyclization reactions. One common method is the reaction of suitable dithiirane precursors under specific conditions that promote the formation of the bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dithiabicyclo[1.1.0]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

2,4-Dithiabicyclo[1.1.0]butane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dithiabicyclo[1.1.0]butane exerts its effects is primarily through its strained bicyclic structure, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. The pathways involved often include nucleophilic attack on the sulfur atoms, leading to ring-opening and subsequent transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural parameters and electronic properties of 2,4-dithiabicyclo[1.1.0]butane can be inferred from related compounds:

Property Bicyclo[1.1.0]butane 1-Azabicyclo[1.1.0]butane 2-Phospha-4-silabicyclo[1.1.0]butane This compound (Inferred)
Molecular Formula C₄H₆ C₃H₅N C₂H₄PSi C₂H₄S₂ (hypothetical)
Molecular Weight (g/mol) 54.09 55.08 ~102.1 (calculated) ~108.2 (calculated)
Central Bond Length (Å) 1.51 Not reported P–C: 1.84; Si–C: 1.88 S–C: ~1.81 (predicted)
Interflap Angle (α) ~123° Not reported Not reported Increased due to sulfur’s steric bulk
HOMO-LUMO Gap Wide Narrowed by phenyl substitution Not reported Likely reduced due to sulfur’s electron-rich nature
  • Bicyclo[1.1.0]butane : The parent compound adopts a puckered C₂v-symmetric structure with a central bond length of 1.51 Å . Substitution with heteroatoms (e.g., N, P, Si) modifies bond lengths and electronic properties. For example, 1-phenyl substitution reduces the HOMO-LUMO gap by raising HOMO energy .
  • Its molecular weight (55.08 g/mol) and structure differ significantly from sulfur analogs .
  • 2-Phospha-4-silabicyclo[1.1.0]butane: Exhibits a modest exothermicity (0.4 kcal/mol) during ring-opening to form valence isomers, with a concerted, asynchronous conrotatory mechanism. The activation barrier is 38.8 kcal/mol .

Reactivity and Stability

  • Ring-Opening Reactions: The parent bicyclo[1.1.0]butane undergoes [2+2] cycloadditions, but attempts to locate transition states suggest a radical mechanism . Sulfur’s propensity for disulfide formation may lead to distinct reactivity, such as sulfur extrusion or thiol-mediated rearrangements.
  • Thermodynamic Stability :

    • Bicyclo[1.1.0]butane has a boiling point of 281.4 K , while heteroatom substitution (e.g., N, S) likely lowers volatility due to increased polarity.
    • The dithia compound’s stability may be reduced compared to nitrogen or phosphorus analogs due to weaker C–S bonds (~272 kJ/mol vs. C–N: ~305 kJ/mol) .

Research Findings and Limitations

  • Key Observations: Heteroatoms significantly alter bicyclo[1.1.0]butane’s electronic structure and reactivity. For example, phenyl substitution elongates the central bond to 1.51 Å in 1-phenylbicyclo[1.1.0]butane . 2-Phospha-4-silabicyclo[1.1.0]butane’s ring-opening mechanism is asynchronous, with a 38.8 kcal/mol activation barrier .
  • Data Gaps: No direct studies on this compound were found in the evidence. Predictions are based on sulfur’s known chemistry and comparisons to N-, P-, and Si-substituted analogs. Experimental data on thermodynamic stability, spectroscopic signatures, and synthetic routes for the dithia compound are needed.

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